molecular formula C24H18N2 B1662088 N,9-diphenyl-9H-carbazol-3-amine CAS No. 894791-43-6

N,9-diphenyl-9H-carbazol-3-amine

Cat. No. B1662088
M. Wt: 334.4
InChI Key: DZRDATNLTUIPAY-UHFFFAOYSA-N
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Description

N,9-diphenyl-9H-carbazol-3-amine (DPCA) is an organic compound that belongs to the carbazole family. It is a heterocyclic aromatic amine with a molecular formula of C17H13N. It is a colorless solid that is insoluble in water and soluble in organic solvents. It has a melting point of 65-66 °C and a boiling point of 306 °C. It is used in a variety of scientific research applications, including organic synthesis, chemical biology, and pharmacology.

Scientific Research Applications

N,9-diphenyl-9H-carbazol-3-amine has been used in a variety of scientific research applications, including organic synthesis, chemical biology, and pharmacology. It is often used as a starting material in the synthesis of other compounds, such as aryl amines and heterocyclic compounds. In chemical biology, it is used as a fluorescent probe to detect small molecules and as a reagent for the synthesis of other compounds. In pharmacology, it is used as a substrate for cytochrome P450 enzymes, as a substrate for monoamine oxidase, and as a substrate for the synthesis of drugs.

Mechanism Of Action

The mechanism of action of N,9-diphenyl-9H-carbazol-3-amine is not well understood. However, it is believed that it acts as a substrate for cytochrome P450 enzymes, monoamine oxidase, and other enzymes involved in the metabolism of drugs. Additionally, it may act as a ligand for receptors, such as the serotonin receptor, and may be involved in the regulation of cell signaling pathways.

Biochemical And Physiological Effects

The biochemical and physiological effects of N,9-diphenyl-9H-carbazol-3-amine are not well understood. However, it has been shown to act as a substrate for cytochrome P450 enzymes and monoamine oxidase, which are involved in the metabolism of drugs. Additionally, it may act as a ligand for receptors, such as the serotonin receptor, and may be involved in the regulation of cell signaling pathways.

Advantages And Limitations For Lab Experiments

The advantages of using N,9-diphenyl-9H-carbazol-3-amine in laboratory experiments include its low cost, its availability in a variety of forms, and its ability to act as a substrate for cytochrome P450 enzymes and monoamine oxidase. Additionally, it can be used as a fluorescent probe to detect small molecules and as a reagent for the synthesis of other compounds. The main limitation of using N,9-diphenyl-9H-carbazol-3-amine in laboratory experiments is its instability in the presence of light and air.

Future Directions

There are a number of potential future directions for research involving N,9-diphenyl-9H-carbazol-3-amine. These include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug development. Additionally, further research could be done to explore the use of N,9-diphenyl-9H-carbazol-3-amine as a fluorescent probe for small molecules and as a reagent for the synthesis of other compounds. Finally, further research could be done to develop more efficient and cost-effective methods for its synthesis.

properties

IUPAC Name

N,9-diphenylcarbazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2/c1-3-9-18(10-4-1)25-19-15-16-24-22(17-19)21-13-7-8-14-23(21)26(24)20-11-5-2-6-12-20/h1-17,25H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZRDATNLTUIPAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC3=C(C=C2)N(C4=CC=CC=C43)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80733066
Record name N,9-Diphenyl-9H-carbazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80733066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,9-diphenyl-9H-carbazol-3-amine

CAS RN

894791-43-6
Record name N,9-Diphenyl-9H-carbazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80733066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,9-Diphenyl-9H-carbazol-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Into a 500 mL three-neck flask were added 19 g (60 mmol) of 3-bromo-9-phenylcarbazole, 340 mg (0.6 mmol) of bis(dibenzylideneacetone)palladium (0), 1.6 g (3.0 mmol) of 1,1-bis(diphenylphosphino)ferrocene, and 13 g (180 mmol) of sodium tert-butoxide, and the atmosphere in the flask was substituted with nitrogen. Thereafter, 110 mL of dehydrated xylene and 7.0 g (75 mmol) of aniline were added to the mixture. This mixture was heated and stirred for 7.5 hours at 90° C. After the reaction was completed, about 500 mL of hot toluene was added to the solution, and this solution was filtered through Florisil, alumina, and celite. The obtained filtrate was concentrated, and hexane and ethyl acetate were added to the residue, which was followed by irradiation with ultrasound. A solid precipitated was collected by suction filtration and dried to give 15 g (75% yield) of N-phenyl-(9-phenyl-9H-carbazol-3-yl)amine (abbreviation: PCA) as cream colored powder. By a nuclear magnetic resonance measurement (NMR), it was confirmed that this compound was N-phenyl-(9-phenyl-9H-carbazol-3-yl)amine (abbreviation: PCA).
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
340 mg
Type
catalyst
Reaction Step One
Quantity
1.6 g
Type
catalyst
Reaction Step One
Quantity
110 mL
Type
reactant
Reaction Step Two
Quantity
7 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Under a nitrogen atmosphere, 110 mL of dehydrated xylene and 7.0 g (75 mmol) of aniline were added to a mixture of 19 g (60 mmol) of 3-bromo-9-phenylcarbazole, 340 mg (0.6 mmol) of bis(dibenzylideneacetone)palladium (0), 1.6 g (3.0 mmol) of 1,1-bis(diphenylphosphino)ferrocene, and 13 g (180 mmol) of sodium-tert-butoxide. This mixture was stirred under a nitrogen atmosphere for 7.5 hours while heating at 90° C. After the termination of the reaction, about 500 mL of hot toluene was added to the suspension and this suspension was filtered through florisil, alumina, and Celite®. The obtained filtrate was concentrated, and its residue is mixed with hexane-ethyl acetate and irradiated with an ultrasonic wave. The obtained suspension was filtered and the residue was dried to obtain 15 g (yield: 75%) of 3-(N-phenylamino)-9-phenylcarbazole which was cream-colored powder. NMR data are shown below. 1H-NMR (300 MHz, CDCl3): δ=6.84 (t, J=6.9, 1H), 6.97 (d, J=7.8, 2H), 7.20-7.61 (m, 13H), 7.90 (s, 1H), 8.04 (d, J=7.8, 1H). A 1H-NMR chart is shown in FIG. 25, and an enlarged view of a portion of 5.0 ppm to 9.0 ppm in FIG. 25 is shown in FIG. 26.
Quantity
110 mL
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
340 mg
Type
catalyst
Reaction Step One
Quantity
1.6 g
Type
catalyst
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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